

# A Comparative Analysis of N1-Methylpseudouridine and 2-Thiouridine on mRNA Immunogenicity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | N1-Methylpseudouridine-d3 |           |
| Cat. No.:            | B15599808                 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of mRNA therapeutics has underscored the critical need for modifications that enhance translational efficiency while mitigating innate immunogenicity. The incorporation of modified nucleosides is a key strategy to prevent the activation of pattern recognition receptors (PRRs) and the subsequent inflammatory cascade. This guide provides an objective comparison of two such modifications, N1-Methylpseudouridine (N1m $\psi$ ) and 2-thiouridine (s2U), focusing on their impact on the immunogenic profile of messenger RNA.

While both N1m $\psi$  and s2U are known to reduce the innate immune response to in vitro transcribed (IVT) mRNA, a direct head-to-head quantitative comparison is not extensively available in the current body of scientific literature. This guide, therefore, presents the well-documented immunogenic characteristics of N1m $\psi$ -modified mRNA and collates the available data on s2U-modified mRNA to offer a comprehensive overview for researchers.

## **Quantitative Data on Immunogenicity**

The following tables summarize the quantitative effects of N1-Methylpseudouridine on cytokine induction. Equivalent comprehensive quantitative data for 2-thiouridine from direct comparative studies is not as readily available.



Table 1: Cytokine Induction by N1-Methylpseudouridine (N1m $\psi$ )-Modified mRNA vs. Unmodified mRNA in Human Fibroblast-Like Synoviocytes (FLS)

| Cytokine | Unmodified EGFP<br>mRNA<br>(concentration) | N1mψ-modified<br>EGFP mRNA<br>(concentration) | Fold Change<br>(Unmodified vs.<br>Ν1mψ) |
|----------|--------------------------------------------|-----------------------------------------------|-----------------------------------------|
| IL-6     | Upregulated                                | Suppressed                                    | Significant Reduction                   |
| TNF-α    | Upregulated                                | Suppressed                                    | Significant Reduction                   |
| CXCL10   | Upregulated                                | Suppressed                                    | Significant Reduction                   |

Data adapted from a study on primary human fibroblast-like synoviocytes, indicating a marked reduction in pro-inflammatory cytokine and chemokine production with  $N1m\psi$  modification.[1]

Table 2: Qualitative Comparison of Immunogenic Properties

| Feature                                       | N1-Methylpseudouridine<br>(N1mψ)                                       | 2-Thiouridine (s2U)                                                  |
|-----------------------------------------------|------------------------------------------------------------------------|----------------------------------------------------------------------|
| TLR Activation                                | Reduced activation of TLR3,<br>TLR7, and TLR8.[2][3]                   | Reduced activation of TLR3,<br>TLR7, and TLR8.[3][4]                 |
| RIG-I Activation                              | Reduced activation.[5]                                                 | Abrogates 5'-triphosphate<br>RNA-mediated activation.[4]             |
| Cytokine Induction (e.g., TNF-α, IL-6, IFN-β) | Significantly suppressed compared to unmodified mRNA.[1][6]            | Diminished proinflammatory cytokine release.[4]                      |
| Protein Expression                            | Enhanced compared to unmodified and pseudouridine-modified mRNA.[7][8] | Increased protein expression when combined with 5-methylcytidine.[3] |

## **Signaling Pathways**

The innate immune system recognizes foreign RNA through pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) located in the endosomes and RIG-I-like receptors



(RLRs) in the cytoplasm. Both N1m $\psi$  and s2U modifications alter the RNA structure, leading to reduced recognition by these sensors and subsequent downstream signaling.



Click to download full resolution via product page

TLR Signaling Pathway for RNA Recognition.



Click to download full resolution via product page

RIG-I Signaling Pathway for RNA Recognition.

## **Experimental Protocols**



Detailed methodologies are crucial for the replication and validation of findings. Below are summaries of key experimental protocols.

## In Vitro Transcription of Modified mRNA

Objective: To synthesize mRNA with complete substitution of uridine with either N1-Methylpseudouridine-5'-triphosphate (N1m $\psi$ -5'-TP) or 2-Thiouridine-5'-triphosphate (s2U-5'-TP).

#### Materials:

- Linearized DNA template encoding the protein of interest with a T7 promoter.
- T7 RNA Polymerase.
- Ribonucleotide solution mix (ATP, GTP, CTP).
- N1mψ-5'-TP or s2U-5'-TP.
- Cap analog (e.g., CleanCap®).
- DNase I.
- RNA purification kit.

#### Procedure:

- Assemble the transcription reaction at room temperature by combining the linearized DNA template, ribonucleotide solution mix, the respective modified UTP, cap analog, and T7 RNA Polymerase in transcription buffer.
- Incubate the reaction at 37°C for 2-4 hours.
- Add DNase I to the reaction mixture and incubate for a further 15-30 minutes at 37°C to digest the DNA template.
- Purify the synthesized mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.



 Assess the quality and concentration of the mRNA using a spectrophotometer and denaturing agarose gel electrophoresis.[9][10]



Click to download full resolution via product page

Workflow for In Vitro Transcription of Modified mRNA.

# Transfection of Human Peripheral Blood Mononuclear Cells (PBMCs) with Modified mRNA

Objective: To deliver modified mRNA into primary human immune cells to assess their immunogenic potential.

#### Materials:

- Cryopreserved or freshly isolated human PBMCs.
- RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics.
- Transfection reagent (e.g., Lipofectamine™ MessengerMAX™, mRNA-Fect).
- Modified mRNA.
- 96-well cell culture plates.

#### Procedure:

- Thaw and culture PBMCs in complete RPMI-1640 medium.
- Seed the PBMCs into a 96-well plate at a density of approximately 1 x 10<sup>5</sup> to 2 x 10<sup>5</sup> cells per well.
- Prepare the mRNA-transfection reagent complexes by diluting the modified mRNA and the transfection reagent in serum-free medium according to the manufacturer's protocol.



- Incubate the complexes at room temperature for 10-30 minutes to allow for their formation.
- Add the complexes to the wells containing the PBMCs.
- Incubate the cells at 37°C in a CO2 incubator for the desired time points (e.g., 6, 24, 48 hours) before collecting the supernatant for cytokine analysis.[11][12]

## **Cytokine Quantification by ELISA**

Objective: To measure the concentration of pro-inflammatory cytokines (e.g., TNF- $\alpha$ , IL-6, IFN- $\beta$ ) in the cell culture supernatant following mRNA transfection.

#### Materials:

- ELISA plate pre-coated with a capture antibody specific for the cytokine of interest.
- Cell culture supernatants from transfected PBMCs.
- Recombinant cytokine standards.
- · Biotinylated detection antibody.
- Streptavidin-HRP.
- TMB substrate.
- Stop solution (e.g., 2N H2SO4).
- · Plate reader.

#### Procedure:

- Prepare a standard curve using serial dilutions of the recombinant cytokine.
- Add the standards and cell culture supernatants to the wells of the ELISA plate and incubate for 1-2 hours at room temperature.
- Wash the plate multiple times with a wash buffer.



- Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
- Wash the plate and then add Streptavidin-HRP. Incubate for 20-30 minutes at room temperature.
- Wash the plate again and add the TMB substrate. Incubate in the dark until a color develops.
- Add the stop solution to each well to terminate the reaction.
- Measure the absorbance at 450 nm using a plate reader.
- Calculate the cytokine concentrations in the samples by interpolating from the standard curve.[13][14][15]

## Conclusion

The incorporation of N1-Methylpseudouridine into mRNA is a well-established and highly effective strategy for reducing its innate immunogenicity. This is evidenced by a significant reduction in the activation of key RNA sensors like TLRs and RIG-I, leading to suppressed production of pro-inflammatory cytokines and type I interferons. While 2-thiouridine is also recognized as an immunogenicity-reducing modification that acts on similar pathways, there is a comparative lack of direct, quantitative studies against N1mψ.

For researchers and developers in the field of mRNA therapeutics, N1mψ stands out as a robustly characterized modification for dampening the innate immune response. Further head-to-head studies are warranted to quantitatively benchmark the immunomodulatory effects of s2U against N1mψ to broaden the palette of tools available for fine-tuning the therapeutic properties of mRNA.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

## Validation & Comparative





- 1. N1-methylpseudouridine-incorporated mRNA enhances exogenous protein expression and suppresses immunogenicity in primary human fibroblast-like synoviocytes PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA Modifications Modulate Activation of Innate Toll-Like Receptors PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for controlling the innate immune activity of conventional and self-amplifying mRNA therapeutics: Getting the message across PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical modification of uridine modulates mRNA-mediated proinflammatory and antiviral response in primary human macrophages PMC [pmc.ncbi.nlm.nih.gov]
- 7. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products PMC [pmc.ncbi.nlm.nih.gov]
- 8. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness News Blog Jena Bioscience [jenabioscience.com]
- 9. Efficacy and Immunogenicity of Unmodified and Pseudouridine-Modified mRNA Delivered Systemically with Lipid Nanoparticles in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Transcription of Long RNA Containing Modified Nucleosides | Springer Nature Experiments [experiments.springernature.com]
- 11. rjhbiosciences.com [rjhbiosciences.com]
- 12. Lipofection with Synthetic mRNA as a Simple Method for T-Cell Immunomonitoring PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytokine Elisa [bdbiosciences.com]
- 14. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 15. h-h-c.com [h-h-c.com]
- To cite this document: BenchChem. [A Comparative Analysis of N1-Methylpseudouridine and 2-Thiouridine on mRNA Immunogenicity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15599808#comparing-the-immunogenicity-of-n1-methylpseudouridine-and-2-thiouridine-in-mrna]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com